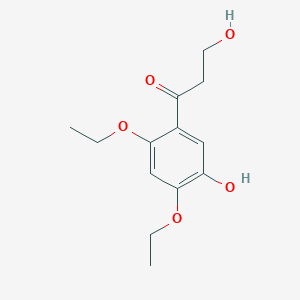
1-Phenyl-2-propylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-propylhydrazine hydrochloride is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propylhydrazine hydrochloride can be synthesized through the reaction of phenylhydrazine with propyl halides under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction is carried out at a temperature range of 0-25°C to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-propylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydrazine group to a corresponding azo compound.
Reduction: The compound can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-propylhydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant and in the treatment of neurological disorders.
Industry: Utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-propylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other neurological disorders.
Comparaison Avec Des Composés Similaires
Phenylhydrazine: A precursor in the synthesis of 1-Phenyl-2-propylhydrazine hydrochloride.
Hydrazine: A simpler hydrazine compound with similar reactivity but different applications.
Isoniazid: A hydrazine derivative used as an antibiotic.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase sets it apart from other hydrazine derivatives, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
73941-13-6 |
|---|---|
Formule moléculaire |
C9H15ClN2 |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
anilino(propyl)azanium;chloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-8-10-11-9-6-4-3-5-7-9;/h3-7,10-11H,2,8H2,1H3;1H |
Clé InChI |
ISGRCSWJYZEUNU-UHFFFAOYSA-N |
SMILES canonique |
CCC[NH2+]NC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


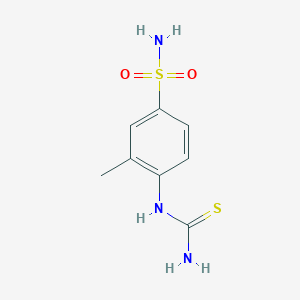
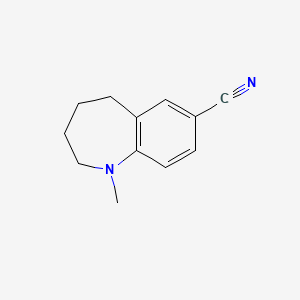
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
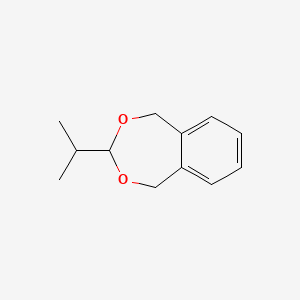
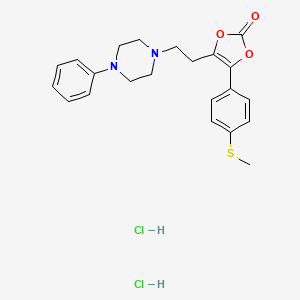
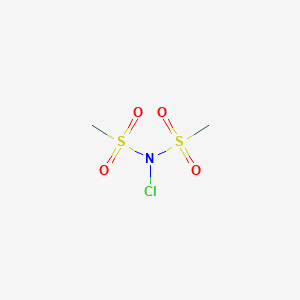
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)

![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)

